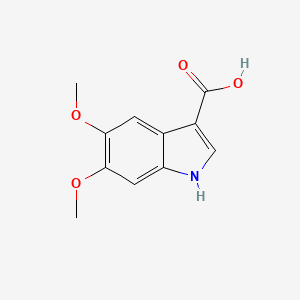

5,6-dimethoxy-1H-indole-3-carboxylic acid

Description

Properties

CAS No. |

889943-16-2 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

5,6-dimethoxy-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C11H11NO4/c1-15-9-3-6-7(11(13)14)5-12-8(6)4-10(9)16-2/h3-5,12H,1-2H3,(H,13,14) |

InChI Key |

BJHHMRTYEZAINS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Reductive Cyclization of Nitro-Substituted Precursors

A high-yield method involves the catalytic reductive cyclization of 4,5-dimethoxy-2,β-dinitrostyrene derivatives. This single-step process uses hydrogen gas and palladium, platinum, or rhodium catalysts in a water-acetic acid solvent system. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Catalyst | 10% Pd/C (1:0.5–1:20 substrate ratio) |

| Reaction Time | 45 minutes–2 hours |

| Yield | 95–100% (selectivity) |

| By-products | Minimal; controlled by solvent choice |

The 4,5-dimethoxy-2,β-dinitrostyrene precursor is synthesized via selective debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene using trifluoroacetic acid.

Enamine Cyclization with Ultrasonic Irradiation

A three-step approach adapted from 5-hydroxyindole-3-carboxylate synthesis involves:

- Enamine Formation : Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation (acetic acid catalyst).

- Cyclization : The enamine intermediate reacts with dimethoxy-substituted quinones (e.g., 5,6-dimethoxy-1,4-benzoquinone) in the presence of CaI₂ at reflux.

- Ester Hydrolysis : Basic cleavage of the ethyl ester group to yield the carboxylic acid.

| Step | Conditions | Yield (Reported for Analogues) |

|---|---|---|

| Enamine Synthesis | Ultrasonic, 25–40°C, 1–2 hours | 75–85% |

| Cyclization | CaI₂, reflux, 1 hour | 60–70% |

| Hydrolysis | NaOH/EtOH, 60°C, 4 hours | >90% |

Fischer Indole Synthesis with Pre-Functionalized Substrates

Starting from 5,6-dimethoxyphenylhydrazine and a β-keto acid derivative, the Fischer indole synthesis forms the indole ring under acidic conditions. For example:

- Reactants : 5,6-Dimethoxyphenylhydrazine + ethyl 3-oxobutanoate

- Conditions : HCl/EtOH, reflux, 6–8 hours

- Post-Reaction : Saponification of the ester to the carboxylic acid.

Direct Carboxylation of 5,6-Dimethoxyindole

A metal-halogen exchange strategy introduces the carboxylic acid group at position 3:

- Bromination : 5,6-Dimethoxyindole is brominated at position 3 using N-bromosuccinimide (NBS).

- Carboxylation : The bromide undergoes lithium-halogen exchange followed by CO₂ quenching.

| Step | Conditions | Yield (Analogues) |

|---|---|---|

| Bromination | NBS, DMF, 0°C, 2 hours | 70–80% |

| Carboxylation | n-BuLi, THF, –78°C, then CO₂ | 50–60% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Cyclization | High yield (95–100%), single step | Requires specialized precursors |

| Enamine Cyclization | Scalable, uses benign solvents | Multi-step, moderate yields |

| Fischer Synthesis | Well-established protocol | Low regioselectivity risks |

| Direct Carboxylation | Flexible for derivatives | Low-temperature requirements |

Key Challenges and Optimizations

- Regioselectivity : Methoxy groups at positions 5 and 6 must be introduced early to avoid competing reactions.

- Catalyst Recovery : Pd/C catalysts in reductive cyclization can be reused up to 3 times with minimal activity loss.

- Acid Sensitivity : Trifluoroacetic acid in debenzylation requires inert atmosphere handling to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, alkylating agents) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5,6-Dimethoxy-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating Groups : The dimethoxy groups in This compound increase electron density on the indole ring, enhancing interactions with electron-deficient targets (e.g., enzyme active sites). In contrast, the methyl groups in 5,6-dimethyl-1H-indole-3-carboxylic acid contribute to lipophilicity (LogP = 2.48), favoring membrane permeability .

Biological Activity

5,6-Dimethoxy-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the indole ring and a carboxylic acid functional group at the 3 position. Its molecular formula is with a molar mass of approximately 223.21 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Modulation : Indole derivatives often exhibit affinity for serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and fungi, through mechanisms that may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. For instance:

- Bacterial Inhibition : A study indicated that derivatives of indole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 16 µg/mL for some analogues .

| Compound | Target | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 16 |

| 6-Methoxy-phenethyl-indole-imidazole | C. neoformans | ≤0.25 |

Neuropharmacological Effects

Indoles are also studied for their neuropharmacological effects. The modulation of serotonin receptors by compounds like this compound may contribute to antidepressant-like effects in animal models. This area remains an active field of research.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various indole derivatives, including this compound. For instance:

- Synthesis and Evaluation : A study synthesized several indole derivatives and evaluated their antimicrobial properties. The findings suggested that methoxy substitution significantly enhances activity against certain bacterial strains.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the indole ring can dramatically affect biological activity. For example, halogen substitutions often increase potency against MRSA .

Q & A

Q. How can researchers address inconsistencies in NMR spectra caused by tautomerism or rotameric forms?

Q. What quality control measures ensure batch-to-batch consistency in synthetic preparations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.